molecular formula C₁₅H₁₅N₃O₅ B1145162 3-(2-Aminoethoxy) Thalidomide CAS No. 390367-50-7

3-(2-Aminoethoxy) Thalidomide

Número de catálogo B1145162
Número CAS: 390367-50-7
Peso molecular: 317.3
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“3-(2-Aminoethoxy) Thalidomide” is a derivative of Pomalidomide, which is an immunomodulatory antineoplastic agent for the treatment of multiple myeloma .


Molecular Structure Analysis

Thalidomide and its derivatives bind to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .


Chemical Reactions Analysis

Thalidomide and its derivatives are the only protein degraders currently used in clinical practice. The binding of thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .


Physical And Chemical Properties Analysis

Alkylation of the thalidomide molecule resulted in compounds with physicochemical properties that appear to be markedly better suited for percutaneous delivery .

Aplicaciones Científicas De Investigación

Teratogenicity Research

Thalidomide, and by extension its derivatives like 3-(2-Aminoethoxy) Thalidomide, have been extensively studied for their teratogenic effects . Thalidomide initiates its teratogenic effects by binding to a protein called cereblon (CRBN) and inhibiting the associated ubiquitin ligase activity . This has been a crucial area of research in understanding the causes of multiple birth defects such as limb, ear, cardiac, and gastrointestinal malformations .

Antiangiogenic Activity

Thalidomide and its analogs have been found to exhibit antiangiogenic activity . This means they can inhibit the formation of new blood vessels, which is a critical process in the growth of cancerous tumors. Therefore, 3-(2-Aminoethoxy) Thalidomide could potentially be used in cancer treatment to prevent tumor growth .

Anti-Immunomodulatory Activity

Thalidomide and its analogs also exhibit anti-immunomodulatory activity . This means they can modulate the immune system, which can be beneficial in treating diseases that involve an overactive immune response. Therefore, 3-(2-Aminoethoxy) Thalidomide could potentially be used in the treatment of autoimmune diseases .

Treatment of Leprosy

Thalidomide has been used in the treatment of Hansen’s disease, also known as leprosy . Given the similar properties of 3-(2-Aminoethoxy) Thalidomide, it could potentially be used for the same purpose.

Treatment of Multiple Myeloma

Thalidomide and its analogs have been used in the treatment of multiple myeloma, a type of blood cancer . Therefore, 3-(2-Aminoethoxy) Thalidomide could potentially be used in the treatment of this disease.

In Silico Cereblon Binding Analysis

The protein cereblon has been identified as the target for thalidomide . In silico pharmacophore analysis and molecular docking with a crystal structure of human cereblon have been used to investigate the cereblon binding abilities of thalidomide analogs . This research could help in the development of new thalidomide derivatives, like 3-(2-Aminoethoxy) Thalidomide, with improved efficacy and reduced toxicity.

Mecanismo De Acción

Target of Action

The primary target of thalidomide and its derivatives, including 3-(2-Aminoethoxy) Thalidomide, is cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), and the binding of thalidomide derivatives to CRBN induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Mode of Action

Thalidomide and its derivatives interact with CRBN, leading to the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation . This interaction disrupts normal protein homeostasis, leading to various downstream effects .

Pharmacokinetics

Thalidomide exhibits absorption rate-limited pharmacokinetics, also known as the ‘flip-flop’ phenomenon . This means that its elimination rate is faster than its absorption rate. Thalidomide is minimally metabolised by the liver but is spontaneously hydrolysed into numerous renally excreted products . More than 90% of the absorbed drug is excreted in the urine and faeces within 48 hours .

Result of Action

Thalidomide displays immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action . This leads to various molecular and cellular effects, including the prevention of neoangiogenesis in human malignancies .

Action Environment

The action, efficacy, and stability of thalidomide can be influenced by various environmental factors. For instance, the low solubility of thalidomide in the gastrointestinal tract affects its absorption rate . Furthermore, the teratogenic effects of thalidomide are remarkably species-specific, suggesting that genetic factors play a significant role in determining its action .

Safety and Hazards

The safety data sheet for “3-(2-Aminoethoxy) Thalidomide” indicates that it has acute toxicity when ingested and can cause skin corrosion or irritation .

Direcciones Futuras

The discovery of CRBN as a target of thalidomide was a breakthrough in the current rapid development of protein-degrading agents because clarification of the mechanism of action of thalidomide derivatives has demonstrated the clinical value of these compounds .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Aminoethoxy) Thalidomide involves the protection of the thalidomide molecule, followed by the addition of an aminoethyl group to the protected molecule, and finally deprotection to obtain the desired compound.", "Starting Materials": [ "Thalidomide", "2-Aminoethanol", "Di-tert-butyl dicarbonate (Boc2O)", "Triethylamine (TEA)", "Dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Thalidomide is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) in dimethylformamide (DMF) to obtain the Boc-protected thalidomide.", "The Boc-protected thalidomide is then reacted with 2-aminoethanol in methanol in the presence of HCl to obtain the desired compound, 3-(2-Aminoethoxy) Boc-protected thalidomide.", "The Boc group is then removed by reacting the 3-(2-Aminoethoxy) Boc-protected thalidomide with sodium hydroxide (NaOH) in methanol to obtain the final product, 3-(2-Aminoethoxy) Thalidomide." ] }

Número CAS

390367-50-7

Nombre del producto

3-(2-Aminoethoxy) Thalidomide

Fórmula molecular

C₁₅H₁₅N₃O₅

Peso molecular

317.3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.